Ethyl (S)-8-chloro-6-hydroxyoctanoate
Description
Ethyl (S)-8-chloro-6-hydroxyoctanoate (CAS: 1070-65-1) is a chiral ester with the molecular formula C₁₀H₁₉ClO₃ and a molecular weight of 222.709 g/mol . It serves as a critical intermediate in synthesizing α-lipoic acid (ALA), a potent antioxidant . Structurally, it features:
- An ethyl ester group at the carboxyl terminus.
- A hydroxyl group (-OH) at the C6 position.
- A chlorine atom at the C8 position.
- A chiral center at C6, conferring (S)-stereochemistry.
This compound is synthesized via enzymatic reduction of ethyl 8-chloro-6-oxooctanoate using engineered ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), achieving high enantioselectivity (>99% ee in some cases) . Its industrial relevance lies in its role as a precursor to (R)-α-lipoic acid, though the (S)-enantiomer is less commonly studied .
Properties
Molecular Formula |
C10H19ClO3 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
ethyl (6S)-8-chloro-6-hydroxyoctanoate |
InChI |
InChI=1S/C10H19ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,12H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
YSFJHUHDLIFMPB-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)CCCC[C@@H](CCCl)O |
Canonical SMILES |
CCOC(=O)CCCCC(CCCl)O |
Origin of Product |
United States |
Scientific Research Applications
Ethyl (S)-8-chloro-6-hydroxyoctanoate is a compound with diverse applications, particularly as a chiral precursor in synthesizing pharmaceutical products and as an intermediate in chemical synthesis. Its structure, featuring a hydroxyl group at the sixth position and a chlorine atom at the eighth position, makes it valuable in various biological and chemical processes.
Scientific Research Applications
Ethyl 8-chloro-6-hydroxyoctanoate is used in biological studies for the enzymic resolution of chiral chlorohydrin precursor for (R)-α-lipoic acid synthesis via lipase catalyzed enantioselective transacylation with vinyl acetate .
Synthesis of Lipoic Acid
Overview: Ethyl 8-chloro-6-hydroxyoctanoate is primarily used in synthesizing α-lipoic acid, a compound known for its antioxidant properties and therapeutic applications.
Process:
- It serves as a chiral precursor for the enzymatic resolution of chlorohydrin, which is essential for synthesizing both (R)- and (S)-α-lipoic acid.
- Enzymatic methods that utilize lipases facilitate the enantioselective transacylation of this ester with vinyl acetate, which yields high-purity lipoic acid derivatives [1, 7].
Case Study: Zhou et al. (2014) demonstrated the effectiveness of ethyl 8-chloro-6-hydroxyoctanoate in producing (R)-α-lipoic acid through enzymatic methods, achieving significant yields and enantiomeric purity [1, 7].
Intermediate for Chemical Synthesis
Overview: Ethyl 8-chloro-6-hydroxyoctanoate is used as an intermediate in various chemical syntheses, especially in producing other chlorinated compounds [4, 7].
Applications:
- It can be converted into 6,8-dichlorooctanoic acid esters through hydrolysis and subsequent reactions with inorganic acids, useful in further synthetic applications [4, 7].
- The compound can also undergo ester interchange reactions to form polymers, making it valuable in materials science [4, 7].
Biological Studies
Overview: Ethyl 8-chloro-6-hydroxyoctanoate is employed in biological studies because of its structural properties [1, 7].
Applications:
- It is used in research focusing on enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases and carbonyl reductases for producing chiral alcohols from ketones [6, 7].
- Its role as a chiral building block makes it essential for studying stereochemistry and reaction mechanisms in organic chemistry.
Pharmaceutical Applications
Overview: Beyond lipoic acid synthesis, ethyl 8-chloro-6-hydroxyoctanoate has potential applications in drug development.
Applications:
- Its derivatives may serve as precursors for various pharmaceutical agents due to their biological activity and ability to modify pharmacokinetics.
- Research into its safety profile and efficacy is ongoing to explore its potential therapeutic benefits.
Comparison with Similar Compounds
Structural Analogs: Ethyl vs. Methyl Esters
Ethyl (S)-8-chloro-6-hydroxyoctanoate shares structural and functional similarities with methyl (R)-8-chloro-6-hydroxyoctanoate, another key ALA intermediate. Key differences include:
Key Findings :
Halogen-Substituted Analogs
Compounds with alternative halogen substitutions or positions include ethyl 6-hydroxy-8-phenyloctanoate and ethyl pyruvate:

Key Findings :
- Chlorine substitution at C8 is essential for downstream sulfur incorporation in ALA synthesis, whereas phenyl groups modify solubility and reactivity for non-biological applications .
- Ethyl pyruvate, though structurally simpler, lacks the stereochemical complexity required for chiral drug intermediates .
Q & A
Q. What are the common synthetic routes for Ethyl (S)-8-chloro-6-hydroxyoctanoate in laboratory settings?
The compound is typically synthesized via a three-stage process:
- Stage 1 : Esterification of monomethyl/monoethyl adipate with thionyl chloride to form 8-chloro-6-ketooctanoate.
- Stage 2 : Reduction of the ketone group using agents like thionyl chloride in pyridine to yield 8-chloro-6-hydroxyoctanoate.
- Stage 3 : Enzymatic stereoselective reduction (e.g., engineered ketoreductases) to achieve the (S)-configuration . Key reagents include anhydrous aluminum chloride (Friedel-Crafts catalyst) and sodium disulfide for sulfur incorporation in downstream steps .
Q. What analytical techniques are recommended for characterizing this compound’s purity and stereochemistry?
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and substituent positions (e.g., hydroxyl and chloro groups).
- Infrared (IR) Spectroscopy : Identifies functional groups like ester carbonyl and hydroxyl stretches.
- Chiral High-Performance Liquid Chromatography (HPLC) : Measures enantiomeric excess (e.g., achieving >98% ee in engineered systems).
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .
Q. What role does this compound serve in the biosynthesis of α-lipoic acid?
The compound acts as a chiral intermediate in the three-step synthesis of α-lipoic acid. After reduction to the hydroxy derivative, sulfur atoms replace chlorine via sodium disulfide, followed by hydrolysis to yield the final product .
Q. How is the enantiomeric excess (ee) of this compound determined experimentally?
Chiral resolution methods include:
- Polarimetry : Measures optical rotation differences between enantiomers.
- Chiral Derivatization : Uses chiral auxiliaries for NMR or HPLC analysis.
- Chiral Stationary Phases : HPLC columns with cyclodextrin or cellulose-based phases to separate enantiomers .
Q. What safety considerations are critical when handling this compound?
- Use fume hoods and personal protective equipment (PPE) due to potential toxicity of chlorinated intermediates.
- Avoid inhalation or skin contact; store in cool, dry conditions away from oxidizing agents .
Advanced Research Questions
Q. How can ketoreductase enzymes be engineered to improve enantioselectivity in this compound synthesis?
- Structure-Guided Mutagenesis : Targeting active-site residues (e.g., L211H/V127A/L135I mutations in Scheffersomyces stipitis ketoreductase) enhances substrate binding and reduces steric hindrance.
- Directed Evolution : High-throughput screening of mutant libraries under substrate stress improves catalytic efficiency (e.g., increasing kcat from 2.1 s<sup>−1</sup> to 16.8 s<sup>−1</sup>) .
Q. What computational methods elucidate reaction mechanisms in the stereoselective reduction of 8-chloro-6-ketooctanoate esters?
- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity (e.g., hybrid functionals like B3LYP for exchange-correlation energy calculations).
- Molecular Dynamics (MD) Simulations : Analyzes enzyme-substrate interactions at atomic resolution (e.g., hydrogen bonding networks in ketoreductase active sites) .
Q. How do researchers resolve contradictions in reported yield data across catalytic systems?
- Comparative Kinetic Studies : Evaluate turnover frequency (kcat) and substrate inhibition thresholds.
- Statistical Analysis : Apply ANOVA or t-tests to assess variability in reaction conditions (e.g., temperature, solvent polarity).
- Control Experiments : Isolate variables like enzyme purity or cofactor availability .
Q. What strategies mitigate substrate inhibition in enzymatic synthesis?
Q. How do solvent systems and temperature affect kinetic resolution in this compound synthesis?
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance enzyme stability but may reduce substrate solubility.
- Temperature Gradients : Lower temperatures (e.g., 25°C vs. 37°C) improve enantioselectivity by stabilizing transition-state interactions.
- Empirical optimization is required to balance reaction rate and ee .
Q. What molecular dynamics simulations reveal about stereocontrol in ketoreductase-catalyzed reactions?
Simulations identify key residues (e.g., Tyr152, Asp259) that stabilize the (S)-enantiomer via hydrogen bonding and hydrophobic interactions. Free-energy landscapes predict enantiomer preference, guiding rational enzyme design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

